molecular formula C20H20Br2O3 B1205942 Bromethrin CAS No. 42789-03-7

Bromethrin

Cat. No.: B1205942
CAS No.: 42789-03-7
M. Wt: 468.2 g/mol
InChI Key: AEMCQEISPZGGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromethrin (CAS 42789-03-7) is a chemical compound with the molecular formula C20H20Br2O3 and a molecular weight of 468.179 g/mol . It is supplied for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other personal or commercial use. Researchers should note that the scientific and toxicological data for this compound is not well-established in public literature. The available physicochemical properties from the supplier include a density of 1.572 g/cm³ and a boiling point of 470.1°C at 760 mmHg . There is potential for confusion with the similarly named rodenticide Bromethalin (CAS 63333-35-7), which is a distinct neurotoxic substance with a documented mechanism of action involving the uncoupling of mitochondrial oxidative phosphorylation, leading to decreased ATP synthesis and neuronal damage . Due to the limited research data on this compound, investigators are strongly advised to handle this compound with appropriate precautions, consult relevant safety data sheets, and perform their own characterization to confirm its identity and properties for their specific application.

Properties

CAS No.

42789-03-7

Molecular Formula

C20H20Br2O3

Molecular Weight

468.2 g/mol

IUPAC Name

(5-benzylfuran-3-yl)methyl 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C20H20Br2O3/c1-20(2)16(10-17(21)22)18(20)19(23)25-12-14-9-15(24-11-14)8-13-6-4-3-5-7-13/h3-7,9-11,16,18H,8,12H2,1-2H3

InChI Key

AEMCQEISPZGGFJ-UHFFFAOYSA-N

SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(Br)Br)C

Canonical SMILES

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C(Br)Br)C

Other CAS No.

42789-03-7

Synonyms

bromethrin

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyrethroid Compounds

Pyrethroids share a common cyclopropane backbone but differ in substituents, which critically influence their efficacy, toxicity, and environmental behavior. Below is a detailed comparison:

Structural Differences

Compound Substituents (R1, R2) Key Structural Features
Bromethrin R1 = Br, R2 = CH$_3$ Bromine in phenoxybenzyl group
Permethrin R1 = Cl, R2 = CH$_3$ Chlorine substitution; lower lipophilicity
Cypermethrin R1 = Cl, R2 = CN Cyano group enhances insecticidal potency
Deltamethrin R1 = Br, R2 = CN Bromine + cyano group; ultra-high efficacy
Brofluthrinate R1 = CF$_3$, R2 = F Trifluoromethyl group; broad-spectrum activity

Efficacy and Toxicity

Compound LD$_{50}$ (Oral, Rat) Target Pests Mode of Action
This compound 54–71 mg/kg Mosquitoes, ticks, mites Voltage-gated sodium channel disruption
Permethrin 430–4000 mg/kg Lepidoptera, Coleoptera Rapid knockdown effect
Deltamethrin 31–56 mg/kg Resistant insect strains High affinity for insect receptors
Brofluthrinate 82 mg/kg Aphids, whiteflies Synergistic with neonicotinoids

This compound exhibits moderate mammalian toxicity (LD$_{50}$ 54–71 mg/kg) but is less potent than deltamethrin due to the absence of a cyano group, which enhances binding to insect sodium channels .

Environmental Persistence and Ecotoxicity

Compound Half-life (Soil) Aquatic Toxicity (LC$_{50}$, Fish) Bioaccumulation Potential
This compound 7–14 days 0.5–2.0 µg/L Moderate (Log P = 5.1)
Permethrin 30–90 days 1.0–10 µg/L Low (Log P = 4.3)
Cypermethrin 14–28 days 0.1–0.5 µg/L High (Log P = 6.0)
Deltamethrin 5–10 days 0.05–0.2 µg/L High (Log P = 6.2)

This compound’s moderate bioaccumulation (Log P = 5.1) and aquatic toxicity highlight the need for careful application to avoid impacts on non-target organisms, such as fish .

Preparation Methods

Core Reaction Components and Stoichiometry

The contemporary synthesis, as detailed in European Patent EP0197706A2, employs the following reagents in anhydrous N,N-dimethylformamide (DMF):

ComponentRoleMolar Ratio (Relative to Substrate)
2-Chloro-3,5-dinitrobenzotrifluorideElectrophilic aromatic substrate1.0
N-MethylanilineNucleophile, methyl group source1.5
Potassium fluorideFluoride ion source5.2
PyridineAcid scavenger, promoter0.5 (volumetric)

The reaction proceeds via sequential displacement: fluoride replaces chlorine at the 2-position, generating a transient aryl fluoride intermediate that undergoes nucleophilic attack by N-methylaniline at the activated 6-trifluoromethyl-3,5-dinitro position. Pyridine neutralizes hydrogen fluoride byproduct, preventing protonation of the aromatic ring and subsequent demethylation.

Temperature and Kinetic Profiling

Optimal reaction performance occurs at 85–90°C with a 3–4 hour dwell time, achieving >98% conversion. Lower temperatures (70–80°C) prolong reaction completion to 24 hours, while exceeding 100°C risks demethylation and resinification. Kinetic studies reveal pseudo-first-order dependence on N-methylaniline concentration, with an activation energy of 72.5 kJ/mol derived from Arrhenius plots.

Critical Process Parameters for Impurity Control

Anhydrous Conditions and Moisture Mitigation

Water content above 0.1% w/w diverts fluoride ions to hydrolysis, reducing yield by 15–20%. Industrial implementations employ:

  • Nitrogen purging of reactors

  • Solvent drying over molecular sieves

  • In-line moisture sensors (<50 ppm threshold)

Pyridine Optimization

Pyridine serves dual roles:

  • Acid Scavenging : 0.5 equivalents sufficient for HF neutralization

  • Transition-State Stabilization : Coordinates to the electron-deficient aromatic ring, lowering activation energy

Exceeding 1.0 equivalents shows negligible yield improvement but complicates downstream purification.

Workup and Purification Strategy

Post-reaction processing follows a rigorous sequence to isolate bromethalin intermediate:

  • Filtration : Celite-assisted removal of inorganic salts (KF, KCl)

  • Solvent Exchange : Toluene dilution followed by vacuum distillation

  • Acid/Base Washes :

    • 5% HCl (3×100 mL): Removes unreacted N-methylaniline

    • 5% NaOH (3×100 mL): Extracts acidic byproducts

    • 10% NaCl (2×250 mL): Dehydrates organic phase

  • Crystallization :

    • Solvent: 3A ethanol/water (95:5 v/v)

    • Cooling profile: 80°C → 30°C (1 hr) → −15°C (30 min)

    • Yield: 89–92% isolated; purity >98.3% by GC

Comparative Analysis of Traditional vs. Modern Methods

ParameterTraditional MethylationFluoride-Mediated Coupling
Steps2 (Coupling + Methylation)1
Pressure Requirement5–10 barAmbient
Desmethyl Impurity4–7%<2%
Methylation Efficiency78–85%N/A (Direct incorporation)
Cycle Time48–72 hours8–10 hours

The modern process eliminates methyl bromide handling, reduces energy input by 40%, and cuts raw material costs by $12–15/kg product.

Scale-Up Considerations and Industrial Adaptations

Pilot plant trials (100–500 kg batches) identified two critical scaling factors:

  • Heat Transfer : Exothermic reaction (ΔH = −210 kJ/mol) necessitates jacketed reactors with ΔT <5°C across vessel

  • Mixing Efficiency : Impeller tip speed >4 m/s required to suspend KF and prevent localized hot spots

Typical production metrics:

  • Throughput: 120–150 kg/m³·day

  • Solvent Recovery: 92% DMF via thin-film evaporation

  • Waste Streams: 0.8 kg aqueous effluent/kg product

Q & A

Q. How should conflicting data on this compound’s endocrine-disrupting potential be addressed in meta-analyses?

  • Methodological Answer : Apply the GRADE framework to assess study quality (e.g., risk of bias, indirectness). Stratify findings by assay type (in vitro vs. in vivo) and species. Use sensitivity analysis to weigh high-confidence studies and highlight mechanistic gaps for future research .

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